molecular formula C16H10F3NO3 B13091132 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde

4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde

Cat. No.: B13091132
M. Wt: 321.25 g/mol
InChI Key: JKUMYOLEYZIWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde typically involves multistep organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and quality. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H10F3NO3

Molecular Weight

321.25 g/mol

IUPAC Name

4-hydroxy-6-[3-(trifluoromethoxy)phenyl]-1H-indole-3-carbaldehyde

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)23-12-3-1-2-9(4-12)10-5-13-15(14(22)6-10)11(8-21)7-20-13/h1-8,20,22H

InChI Key

JKUMYOLEYZIWKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C(=C2)O)C(=CN3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.